molecular formula C21H22N2O2 B5790260 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide

2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B5790260
M. Wt: 334.4 g/mol
InChI Key: QZLPVURDKGBALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of a benzoyl group attached to the indole ring and a diethylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation, where the indole is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Diethylacetamide Moiety: The final step involves the reaction of the benzoyl-indole intermediate with diethylamine and acetic anhydride to form the diethylacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the benzoyl group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylacetamide moiety can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: It serves as a probe to investigate the structure-activity relationships of indole derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the indole ring play crucial roles in binding to these targets, leading to modulation of their activity. The diethylacetamide moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzoyl-1H-indol-1-yl)-N-benzylacetamide
  • 2-(3-benzoyl-1H-indol-1-yl)-N-cyclohexylacetamide
  • 2-(3-benzoyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

Uniqueness

2-(3-benzoyl-1H-indol-1-yl)-N,N-diethylacetamide is unique due to the presence of the diethylacetamide moiety, which may confer distinct pharmacokinetic properties compared to its analogs. This structural variation can lead to differences in biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

2-(3-benzoylindol-1-yl)-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-22(4-2)20(24)15-23-14-18(17-12-8-9-13-19(17)23)21(25)16-10-6-5-7-11-16/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLPVURDKGBALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.